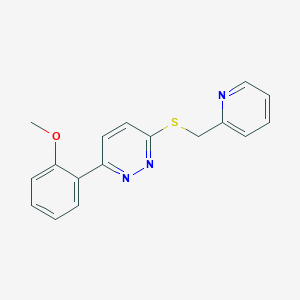
3-(2-Methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as PDP and is a member of the pyridazine family of organic compounds.
Aplicaciones Científicas De Investigación
Interaction with Benzodiazepine Receptors
Research on compounds structurally similar to 3-(2-Methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine has shown significant interactions with benzodiazepine receptors. Studies have found that these compounds, particularly ones with modifications on the pyridazine and imidazo[1,2-b]pyridazine rings, are highly effective in displacing [3H]diazepam from central benzodiazepine receptors in rat brain membranes, indicating potential applications in neuroscience and pharmacology. However, these compounds showed minimal interaction with mitochondrial (peripheral-type) benzodiazepine receptors, highlighting a selective affinity that could be leveraged in designing drugs targeting specific receptor subtypes (Barlin, Davies, Ireland, & Ngu-Schwemlein, 1997).
Antiviral Activity
Another study on a compound with a similar structural framework, specifically R 61837 or 3-methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine, has shown potent antiviral activity against rhinoviruses. This suggests that modifications of the this compound structure could produce effective antiviral agents, with varying effectiveness across different rhinovirus serotypes. The study highlights the potential for developing targeted antiviral therapies utilizing this chemical backbone (Andries, Dewindt, De Brabander, Stokbroekx, & Janssen, 2005).
Potential as Antiulcer Agents
Research into substituted imidazo[1,2-a]pyridines and analogues, closely related to this compound, has identified compounds with gastric antisecretory and cytoprotective properties. These findings suggest possible applications in developing new antiulcer medications, highlighting the therapeutic potential of modifying the pyridazine core for treating gastrointestinal disorders (Kaminski, Hilbert, Pramanik, Solomon, Conn, Rizvi, Elliott, Guzik, Lovey, & Domalski, 1987).
Herbicidal Activities
Further research into pyridazine derivatives, including those with structural similarities to this compound, has demonstrated significant herbicidal activities. These studies reveal the potential for utilizing such compounds in developing new herbicides, with specific structural modifications enhancing their effectiveness against various plant species. This suggests an agricultural application, offering a new avenue for the development of more efficient and selective herbicidal agents (Xu, Zhu, Zou, Liu, Wang, Hu, & Yang, 2012).
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-21-16-8-3-2-7-14(16)15-9-10-17(20-19-15)22-12-13-6-4-5-11-18-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPXGOJQVCLJNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)SCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
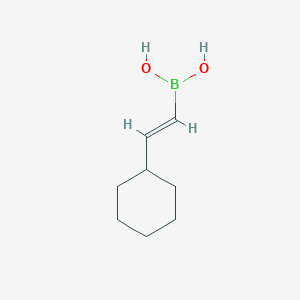

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2664395.png)
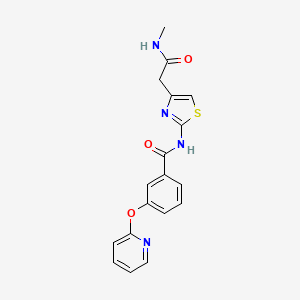

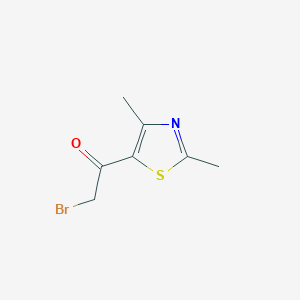

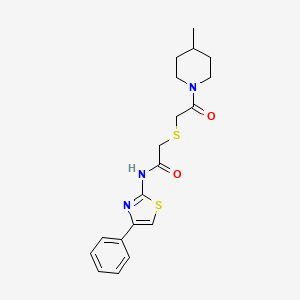

![4-acetyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2664407.png)

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2664411.png)

![N-(4-fluorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2664414.png)
